molecular formula C18H16ClIN4OS B15152080 2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-iodophenyl)acetamide

2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-iodophenyl)acetamide

Cat. No.: B15152080
M. Wt: 498.8 g/mol
InChI Key: NCQPEJGQOSTNRI-UHFFFAOYSA-N
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Description

2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-iodophenyl)acetamide is a complex organic compound that features a triazole ring, a chlorophenyl group, and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-iodophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Iodophenyl Group: The iodophenyl group is attached through a coupling reaction, often using a palladium catalyst.

    Final Assembly: The final compound is assembled through a series of condensation reactions, leading to the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially leading to dechlorination.

    Substitution: The compound can participate in substitution reactions, especially at the iodophenyl group, where the iodine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The triazole ring and the phenyl groups could play crucial roles in binding to these targets, while the sulfur atom might be involved in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorophenol: Similar in having a chlorophenyl group.

    Allylamine: Shares the amine functional group.

    2-Hydroxy-2-methylpropiophenone: Contains a phenyl group and is used in similar synthetic applications.

Uniqueness

What sets 2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-iodophenyl)acetamide apart is its combination of a triazole ring with both chlorophenyl and iodophenyl groups, which could confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C18H16ClIN4OS

Molecular Weight

498.8 g/mol

IUPAC Name

2-[[5-(2-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-iodophenyl)acetamide

InChI

InChI=1S/C18H16ClIN4OS/c1-2-24-17(14-5-3-4-6-15(14)19)22-23-18(24)26-11-16(25)21-13-9-7-12(20)8-10-13/h3-10H,2,11H2,1H3,(H,21,25)

InChI Key

NCQPEJGQOSTNRI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)I)C3=CC=CC=C3Cl

Origin of Product

United States

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